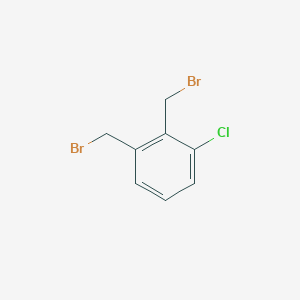

1,2-Bis(bromomethyl)-6-chlorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Bis(bromomethyl)benzene is a type of organic compound that contains a benzene ring with two bromomethyl groups attached to adjacent carbon atoms . It’s a derivative of benzene, which is one of the most fundamental structures in organic chemistry.

Molecular Structure Analysis

The molecular formula of 1,2-Bis(bromomethyl)benzene is C8H8Br2 . It consists of a benzene ring with two bromomethyl groups attached to adjacent carbon atoms .Physical And Chemical Properties Analysis

The molar mass of 1,2-Bis(bromomethyl)benzene is 263.96 g/mol . Other physical and chemical properties are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen

Crystal Structure and Solvate Formation

1,2-Bis(bromomethyl)-6-chlorobenzene and its derivatives have been extensively studied for their crystal structures and solvate formation capabilities. The solvates of derivatives like 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been obtained, revealing diverse crystal structures and conformations based on different crystalline environments. These structures exhibit characteristics like open channels filled by disordered solvent molecules and a preference for anti-arrangement of bromomethyl groups (Szlachcic, Migda, & Stadnicka, 2007). Additionally, the crystal structures of various benzene and naphthalene derivatives with bromo, bromomethyl, and dibromomethyl substituents have been analyzed, highlighting the significance of Br...Br contacts and C-H...Br hydrogen bonds in molecular packing (Kuś, Jones, Kusz, & Książek, 2023).

Chemical Reactions and Synthesis

The compound has been used as a precursor in various chemical reactions and synthesis processes. For instance, the electrochemical reduction of 1,2-bis(bromomethyl)benzene has been studied, showcasing its role in green electro-synthesis where it participates in Diels–Alder reactions to produce high-yield, selectivity, and purity products with low waste (Habibi, Pakravan, & Nematollahi, 2014). Similarly, the reductive debromination method for 1,2-bis(bromomethyl)arenes has been developed to yield products like tetrahydronaphthalenes (Nishiyama, Kawabata, Kobayashi, Nishino, & Sonoda, 2005).

Photovoltaic and Macromolecule Applications

1,2-Bis(bromomethyl)-6-chlorobenzene derivatives are also being explored in photovoltaic applications and the creation of novel macromolecules. For instance, the synthesis of main-chain fullerene polymers with a high fraction of fullerene for photovoltaic applications has been proposed, indicating the potential of these compounds in energy-related fields (Hiorns, Cloutet, Ibarboure, Vignau, Lemaître, Guillerez, Absalon, & Cramail, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,2-bis(bromomethyl)-3-chlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKWKYYKPQSZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CBr)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(bromomethyl)-6-chlorobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513183.png)

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2513186.png)

![2-Chloro-1-[3-(5-phenylmethoxypyrimidin-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2513193.png)

![3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2513200.png)

![1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2513201.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide](/img/structure/B2513203.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B2513204.png)

![2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2513205.png)